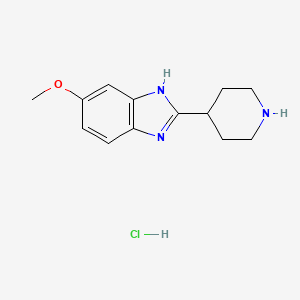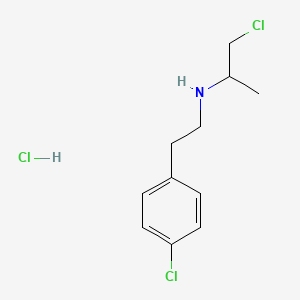
Canagliflozin 2-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Canagliflozin 2-Glucuronide is a metabolite of Canagliflozin, which is a sodium-glucose co-transporter 2 (SGLT2) inhibitor. Canagliflozin is primarily used in the treatment of type 2 diabetes mellitus by inhibiting the reabsorption of glucose in the kidneys, thereby increasing glucose excretion through urine . This compound is formed through the glucuronidation process, where Canagliflozin is conjugated with glucuronic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Canagliflozin 2-Glucuronide involves the glucuronidation of Canagliflozin. This process typically requires the presence of UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include a buffered aqueous solution at a specific pH, usually around 7.4, and a temperature of 37°C .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using bioreactors that maintain optimal conditions for the enzymatic reaction. The process involves the continuous feeding of Canagliflozin and UDP-glucuronic acid into the bioreactor, with the product being continuously extracted and purified using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
Canagliflozin 2-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. It can also undergo oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Glucuronidation: UDP-glucuronic acid, UDP-glucuronosyltransferase, buffered aqueous solution at pH 7.4, 37°C.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major product of the glucuronidation reaction is this compound itself. Oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Canagliflozin 2-Glucuronide has several applications in scientific research:
Mecanismo De Acción
Canagliflozin 2-Glucuronide exerts its effects by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the proximal renal tubules. This inhibition reduces the reabsorption of filtered glucose from the tubular lumen, thereby increasing urinary glucose excretion and lowering plasma glucose levels . The molecular targets involved include the SGLT2 proteins, which are responsible for glucose reabsorption in the kidneys .
Comparación Con Compuestos Similares
Similar Compounds
- Dapagliflozin 2-Glucuronide
- Empagliflozin 2-Glucuronide
- Ipragliflozin 2-Glucuronide
Uniqueness
Canagliflozin 2-Glucuronide is unique in its specific inhibition of SGLT2, which leads to a significant reduction in glucose reabsorption and an increase in urinary glucose excretion. Compared to other similar compounds, this compound has shown a distinct pharmacokinetic profile and efficacy in clinical studies .
Propiedades
Fórmula molecular |
C30H33FO11S |
|---|---|
Peso molecular |
620.6 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[(2S,5S)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H33FO11S/c1-13-2-3-15(10-16(13)11-18-8-9-20(43-18)14-4-6-17(31)7-5-14)26-27(23(35)21(33)19(12-32)40-26)41-30-25(37)22(34)24(36)28(42-30)29(38)39/h2-10,19,21-28,30,32-37H,11-12H2,1H3,(H,38,39)/t19?,21-,22+,23?,24+,25-,26+,27?,28+,30-/m1/s1 |
Clave InChI |
TZIBMGFJORCASO-UDMAREEUSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)[C@H]2C(C([C@@H](C(O2)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)CC4=CC=C(S4)C5=CC=C(C=C5)F |
SMILES canónico |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)CC4=CC=C(S4)C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate](/img/structure/B13856241.png)
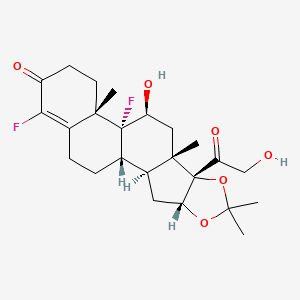
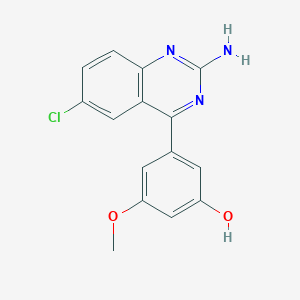
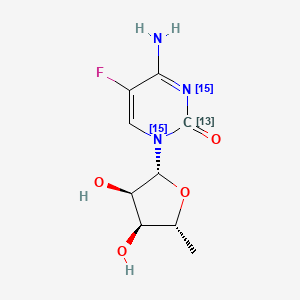
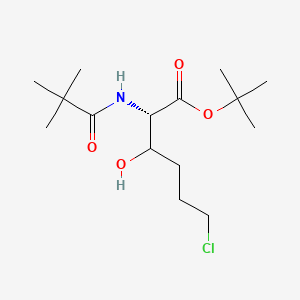
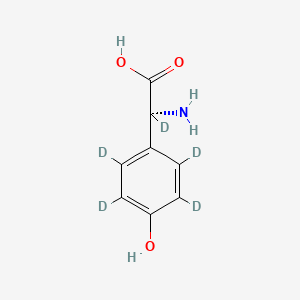
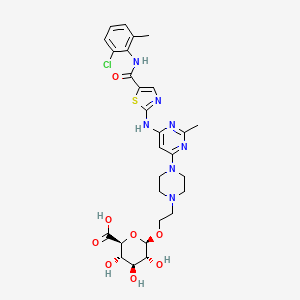
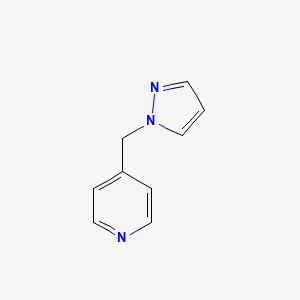
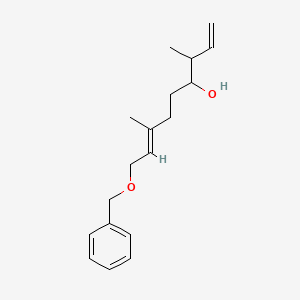
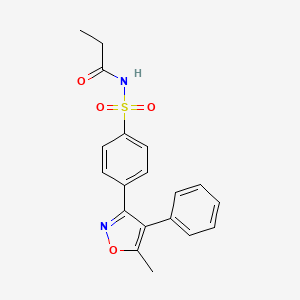
![Benzyl 2-(Benzyloxy)-4'-(N-(methoxymethyl)-N-(pyridin-2-yl)sulfamoyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13856297.png)

